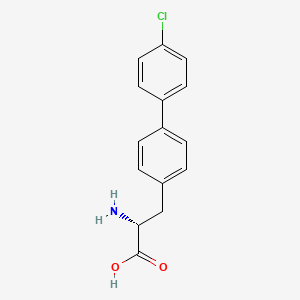

4-(4-Chlorophenyl)-D-phenylalanine

Description

Properties

IUPAC Name |

(2R)-2-amino-3-[4-(4-chlorophenyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c16-13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(17)15(18)19/h1-8,14H,9,17H2,(H,18,19)/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAJOMWNXOKORZ-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-D-phenylalanine typically involves the chlorination of phenylalanine derivatives. One common method is the direct chlorination of phenylalanine using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as catalytic chlorination. This process uses a catalyst to facilitate the chlorination reaction, thereby increasing the reaction rate and yield. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-D-phenylalanine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenylalanine derivatives with various functional groups.

Scientific Research Applications

Enzymatic Inhibition Studies

One of the primary applications of 4-(4-Chlorophenyl)-D-phenylalanine is in the study of enzyme inhibition. It has been identified as a potent inhibitor of tryptophan hydroxylase (TPH), an enzyme crucial for serotonin synthesis. By inhibiting TPH, researchers can explore the effects of reduced serotonin levels on various physiological processes, including mood regulation and sleep patterns.

Case Study: Tryptophan Hydroxylase Inhibition

In a study involving zebrafish models, this compound was used to inhibit TPH, leading to observable behavioral changes indicative of insomnia. This application demonstrates its utility in neuropharmacological research aimed at understanding sleep disorders and serotonin-related conditions .

Metabolic Research

Another significant application is in metabolic studies, particularly concerning phenylketonuria (PKU). PKU is a genetic disorder characterized by the inability to metabolize phenylalanine effectively. The introduction of this compound into dietary management strategies for PKU patients has shown promise in controlling blood phenylalanine levels.

Case Study: Dietary Management in PKU

A case study involving infants diagnosed with PKU highlighted the use of specialized formulas containing controlled amounts of phenylalanine derivatives, including this compound. These formulations were effective in maintaining target blood phenylalanine concentrations while supporting normal growth and development .

Anticancer Research

Emerging studies suggest that this compound may have potential applications in cancer treatment. Its structural analogs have been explored as inhibitors for various cancer-related enzymes and pathways.

Case Study: Inhibition of Cancer Pathways

Research has indicated that derivatives of this compound can inhibit SET domain-containing lysine methyltransferases, which are implicated in multiple cancer signaling pathways. This inhibition could lead to novel therapeutic strategies targeting specific cancer types .

Summary Table: Applications and Findings

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 4-(4-Chlorophenyl)-D-phenylalanine with other phenylalanine derivatives:

Key Observations:

- Steric and Electronic Effects: The biphenyl system in this compound introduces significant steric bulk compared to monosubstituted analogs like 4-chloro-D-phenylalanine. The chlorine atom’s electron-withdrawing nature may influence reactivity and binding affinity in enzymatic systems .

- Chirality : Unlike racemic mixtures (e.g., 4-Benzoyl-D,L-phenylalanine HCl), this compound is enantiomerically pure, making it valuable for asymmetric synthesis .

4-Chloro-D-phenylalanine

- Neuropharmacology : Acts as a selective inhibitor of tryptophan hydroxylase, reducing serotonin synthesis in vivo .

- Antimicrobial Studies : Demonstrates moderate activity against Gram-positive bacteria due to halogenation enhancing membrane penetration .

4-Fluoro-L-phenylalanine

- Protein Engineering : Used to fluorinate proteins for ¹⁹F NMR spectroscopy, enabling structural dynamics studies .

This compound

Biological Activity

4-(4-Chlorophenyl)-D-phenylalanine is a derivative of phenylalanine, an essential amino acid known for its role in protein synthesis and as a precursor for neurotransmitters. This compound, characterized by the substitution of a chlorophenyl group, has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features:

- A phenylalanine backbone.

- A para-chlorophenyl group attached to the alpha carbon.

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors. Its structural modifications enhance binding affinity and selectivity towards specific receptors, particularly those involved in dopaminergic signaling pathways.

Pharmacological Properties

The compound exhibits several pharmacological properties:

- Antidepressant Activity : Studies have shown that derivatives of D-phenylalanine can influence mood regulation by modulating dopamine levels, potentially providing therapeutic effects for depression .

- Analgesic Effects : Some studies suggest that this compound may possess analgesic properties, making it a candidate for pain management therapies. The mechanism involves the modulation of pain perception pathways in the central nervous system .

- Neuroprotective Effects : Preliminary research indicates that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative disease contexts .

Study on Dopamine Receptors

A significant study focused on the interaction of various phenylalanine derivatives with dopamine receptors. It was found that modifications like those present in this compound could enhance selectivity for D2-like receptors over D1-like receptors, indicating potential for targeted therapies in treating disorders such as schizophrenia and Parkinson's disease .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit certain enzymatic activities associated with inflammatory responses. For example, it reduced the production of pro-inflammatory cytokines in macrophage cell lines when stimulated with lipopolysaccharides (LPS) and interferon-gamma (IFN-γ) .

Comparative Analysis

| Property | This compound | Other Phenylalanine Derivatives |

|---|---|---|

| Antidepressant Activity | Moderate | High (e.g., L-Phenylalanine) |

| Analgesic Effects | Present | Variable |

| Neuroprotective Effects | Present | Limited |

| Binding Affinity to D2 Receptor | High | Moderate |

Q & A

Basic: What are the standard synthetic routes for 4-(4-Chlorophenyl)-D-phenylalanine, and how is enantiomeric purity ensured?

The synthesis typically involves coupling protected D-phenylalanine derivatives with 4-chlorophenyl groups via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Chiral resolution techniques, such as enzymatic kinetic resolution or chromatography using chiral stationary phases (e.g., Chiralpak® columns), are critical to ensure enantiomeric purity . For example, the D-isomer can be isolated by recrystallization with chiral resolving agents like tartaric acid derivatives. Post-synthesis, optical rotation measurements and chiral HPLC (e.g., using a Crownpak® CR-I column) validate enantiomeric excess (>98%) .

Basic: Which analytical techniques are recommended for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the aromatic substitution pattern and stereochemistry (e.g., coupling constants for D-configuration) .

- Mass Spectrometry (HRMS) : For molecular weight verification (theoretical m/z 199.63) .

- Elemental Analysis : To validate purity (>95%) by comparing experimental vs. theoretical C, H, N, and Cl percentages .

- HPLC-PDA : For assessing chemical and enantiomeric purity using reverse-phase C18 columns and UV detection at 254 nm .

Basic: How should researchers handle solubility and stability challenges with this compound?

This compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or acidic aqueous buffers (pH <3). Stability studies recommend storage at -20°C under inert gas (N2/Ar) to prevent oxidation of the chlorophenyl group. Lyophilization is preferred for long-term storage, with periodic FT-IR analysis to monitor degradation (e.g., loss of -COOH or Cl groups) .

Advanced: What stereoselective challenges arise in synthesizing this compound, and how are they addressed?

The D-configuration introduces challenges in avoiding racemization during coupling reactions. Strategies include:

- Using Boc- or Fmoc-protected intermediates to shield the amino group during synthesis .

- Low-temperature (<0°C) reaction conditions to minimize epimerization.

- Post-synthesis circular dichroism (CD) spectroscopy to detect racemization .

Advanced: What pharmacological mechanisms are associated with this compound derivatives?

The 4-chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Structural analogs (e.g., SKI II, a sphingosine kinase inhibitor) suggest activity in modulating lipid signaling pathways. Researchers should evaluate target binding via surface plasmon resonance (SPR) or fluorescence polarization assays, focusing on kinase or G-protein-coupled receptor interactions .

Advanced: How can researchers resolve contradictions in analytical data (e.g., NMR vs. HPLC purity)?

Discrepancies may arise from residual solvents or diastereomeric impurities. Mitigation steps include:

- Cross-validation using orthogonal methods: NMR for structural integrity, HPLC for chemical purity, and X-ray crystallography for absolute configuration .

- Advanced mass spectrometry (LC-MS/MS) to identify trace impurities (<0.1%) .

Advanced: What are the best practices for designing in vitro assays to study this compound’s bioactivity?

- Dose-Response Curves : Use a logarithmic concentration range (1 nM–100 µM) to determine IC50/EC50 values.

- Cell-Based Assays : Include negative controls (e.g., D-Phenylalanine without the 4-Cl group) to isolate chlorophenyl-specific effects .

- Metabolic Stability : Assess hepatic clearance using human liver microsomes and LC-MS quantification .

Advanced: How can computational methods aid in optimizing this compound’s properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.